![molecular formula C23H20Cl3N5O4S B1228339 3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZK-810388 is a synthetic compound known for its potent anticoagulant properties. It is a member of the thiophene-anthranilamide class of compounds and has been studied extensively for its ability to inhibit factor Xa, a crucial enzyme in the blood coagulation cascade .
Méthodes De Préparation
The synthesis of ZK-810388 involves multiple steps, starting with the preparation of the thiophene core, followed by the introduction of various functional groups to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the thiophene core: This is achieved through a series of reactions involving halogenation, nitration, and reduction.
Functionalization: Introduction of chloro and methoxy groups to the phenyl ring, followed by the attachment of the pyridinylcarbamoyl group.
Final assembly: Coupling of the functionalized thiophene with the anthranilamide moiety under specific reaction conditions.
Industrial production methods for ZK-810388 are optimized to ensure high yield and purity, often involving large-scale batch reactions and stringent purification processes.
Analyse Des Réactions Chimiques
ZK-810388 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ZK-810388 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of thiophene-anthranilamide derivatives.
Biology: Investigated for its effects on various biological pathways, particularly those involving blood coagulation.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders due to its factor Xa inhibitory activity.
Industry: Utilized in the development of new anticoagulant drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
ZK-810388 exerts its effects by inhibiting factor Xa, an enzyme that plays a central role in the conversion of prothrombin to thrombin during the blood coagulation process. By binding to the active site of factor Xa, ZK-810388 prevents the formation of thrombin, thereby inhibiting the coagulation cascade and reducing the risk of clot formation .
Comparaison Avec Des Composés Similaires
ZK-810388 is compared with other similar compounds such as ZK-814048 and ZK-813039. These compounds share a similar thiophene-anthranilamide structure but differ in their functional groups and pharmacokinetic profiles. ZK-810388 is unique in its high potency, selectivity, and favorable oral pharmacokinetics, making it a promising candidate for further development as an anticoagulant .
Similar Compounds
ZK-814048: Another thiophene-anthranilamide compound with potent factor Xa inhibitory activity.
Propriétés
Formule moléculaire |
C23H20Cl3N5O4S |
|---|---|
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[4,5-dihydro-1,3-oxazol-2-yl(methyl)amino]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20Cl3N5O4S/c1-31(23-27-5-6-35-23)10-12-11-36-20(18(12)26)22(33)30-19-15(7-14(25)8-16(19)34-2)21(32)29-17-4-3-13(24)9-28-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,30,33)(H,28,29,32) |
Clé InChI |
FBXIHZSULWMHJY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CSC(=C1Cl)C(=O)NC2=C(C=C(C=C2OC)Cl)C(=O)NC3=NC=C(C=C3)Cl)C4=NCCO4 |
Synonymes |
3-chloro-N-(4-chloro-2-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-methoxyphenyl)-4-(((4,5-dihydro-2-oxazolyl)methylamino)methyl)-2-thiophenecarboxamide ZK 810388 ZK-810388 ZK810388 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



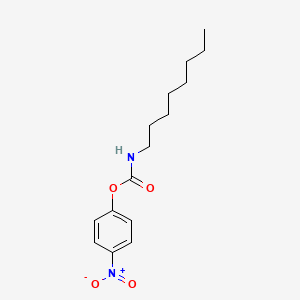





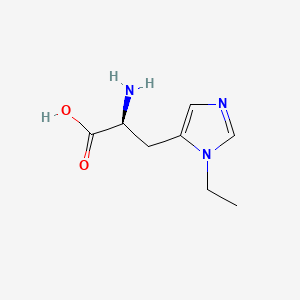

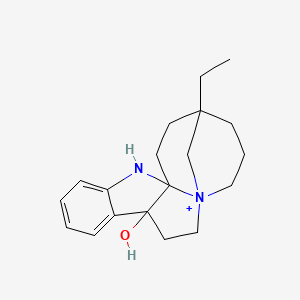
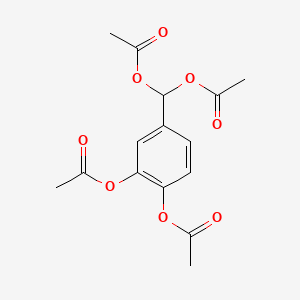

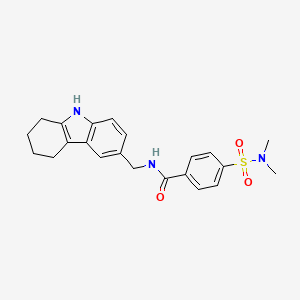
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)